molecular formula C15H14F2N4O B15114246 3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide

3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B15114246
M. Wt: 304.29 g/mol
InChI Key: DGNVAJVRKYTNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of fluorinated pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common method includes the use of fluorinated building blocks such as 3-fluoropyrrolidine and 5-fluoro-6-phenylpyrimidine. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This can result in various therapeutic effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide is unique due to its dual fluorination and the presence of both pyrrolidine and pyrimidine rings. This structural combination enhances its biological activity and makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H14F2N4O

Molecular Weight

304.29 g/mol

IUPAC Name

3-fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H14F2N4O/c16-11-12(10-4-2-1-3-5-10)19-9-20-13(11)21-7-6-15(17,8-21)14(18)22/h1-5,9H,6-8H2,(H2,18,22)

InChI Key

DGNVAJVRKYTNGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=NC=NC(=C2F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.